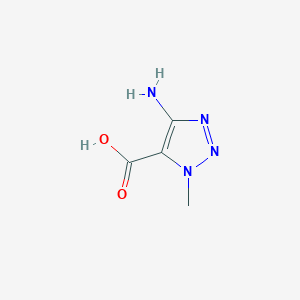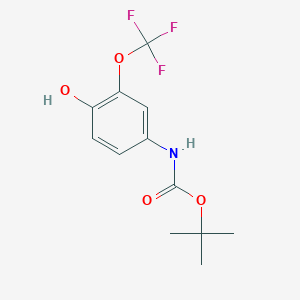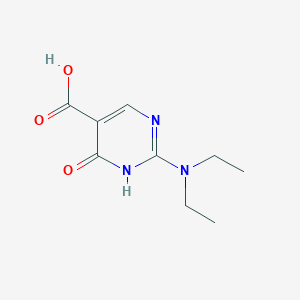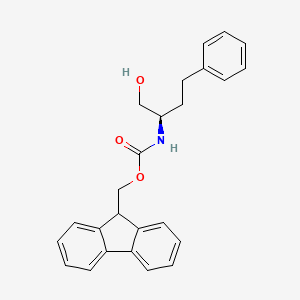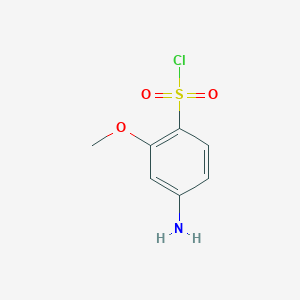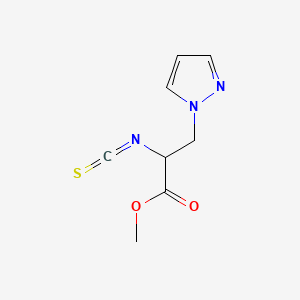
methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate typically involves the reaction of methyl 3-(1H-pyrazol-1-yl)propanoate with a suitable isothiocyanate reagent. One common method is to react methyl 3-(1H-pyrazol-1-yl)propanoate with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Cycloaddition Reactions: Reagents such as dienes or alkynes can be used. The reactions are often carried out under thermal or catalytic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the isothiocyanate group.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Amines: Formed from hydrolysis of the isothiocyanate group.
科学研究应用
Methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes involving isothiocyanate groups.
作用机制
The mechanism of action of methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins or nucleic acids. The formation of these covalent bonds can alter the function of the target molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of the application and the nature of the nucleophiles present.
相似化合物的比较
Similar Compounds
Methyl 3-(1H-pyrazol-1-yl)propanoate: Lacks the isothiocyanate group and has different reactivity and applications.
Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate: Similar structure but with a methyl group instead of an isothiocyanate group.
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate: Contains an iodine atom instead of an isothiocyanate group.
Uniqueness
Methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential applications. The isothiocyanate group allows the compound to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of complex molecules.
属性
分子式 |
C8H9N3O2S |
|---|---|
分子量 |
211.24 g/mol |
IUPAC 名称 |
methyl 2-isothiocyanato-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C8H9N3O2S/c1-13-8(12)7(9-6-14)5-11-4-2-3-10-11/h2-4,7H,5H2,1H3 |
InChI 键 |
JCPNMFMUYYTYRB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CN1C=CC=N1)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


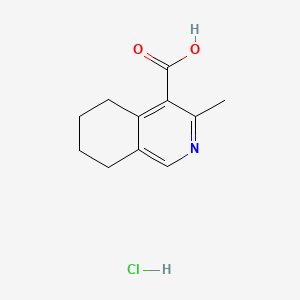
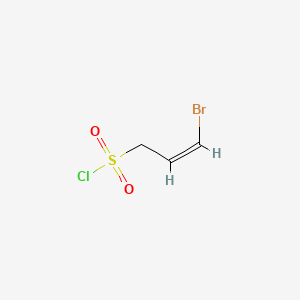
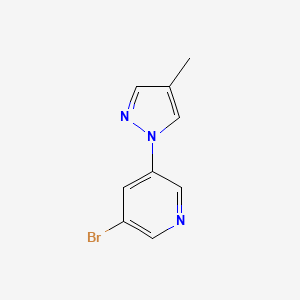
![1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole](/img/structure/B13473303.png)
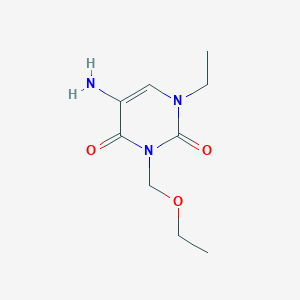
![rac-(1R,5S)-3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13473307.png)
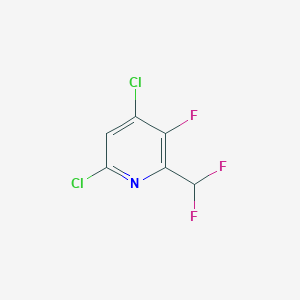
![o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine](/img/structure/B13473313.png)
![3-(2,3-dimethoxypropyl)-1-{[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}urea](/img/structure/B13473319.png)
